molecular formula C58H84N16O11 B15128987 H-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH

H-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH

Cat. No.: B15128987
M. Wt: 1181.4 g/mol
InChI Key: SKWIUWNFCDCCDM-UHFFFAOYSA-N
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Description

H-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH is a synthetic oligopeptide composed of DL-configured amino acids, including the non-standard residue xiIle (a modified isoleucine derivative). The presence of xiIle introduces structural variability, which may influence conformational stability and biological interactions.

Properties

IUPAC Name

2-[[2-[[2-[[1-[2-[[2-[[2-[[2-[[2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H84N16O11/c1-7-34(6)48(73-52(79)42(25-36-17-19-39(75)20-18-36)69-54(81)47(33(4)5)72-49(76)40(59)15-11-21-64-58(60)61)55(82)70-44(27-38-29-63-31-66-38)56(83)74-22-12-16-46(74)53(80)68-41(24-35-13-9-8-10-14-35)50(77)67-43(26-37-28-62-30-65-37)51(78)71-45(57(84)85)23-32(2)3/h8-10,13-14,17-20,28-34,40-48,75H,7,11-12,15-16,21-27,59H2,1-6H3,(H,62,65)(H,63,66)(H,67,77)(H,68,80)(H,69,81)(H,70,82)(H,71,78)(H,72,76)(H,73,79)(H,84,85)(H4,60,61,64)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKWIUWNFCDCCDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC1=CN=CN1)C(=O)N2CCCC2C(=O)NC(CC3=CC=CC=C3)C(=O)NC(CC4=CN=CN4)C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H84N16O11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1181.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Deprotection: Removal of the protecting group from the amino terminus of the resin-bound amino acid.

    Coupling: Addition of the next amino acid in the sequence using coupling reagents such as HBTU or DIC.

    Cleavage: Final cleavage of the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of this peptide may involve large-scale SPPS or liquid-phase peptide synthesis (LPPS). Automation and optimization of reaction conditions, such as temperature, pH, and solvent choice, are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

H-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: can undergo various chemical reactions, including:

    Oxidation: Oxidative cleavage of peptide bonds or side chains.

    Reduction: Reduction of disulfide bonds if present.

    Substitution: Nucleophilic substitution reactions on side chains.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H₂O₂) or performic acid.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfonic acids, while reduction can yield free thiols.

Scientific Research Applications

H-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH: has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate specificity.

    Medicine: Potential therapeutic applications in drug development and as a biomarker for certain diseases.

    Industry: Utilized in the production of peptide-based materials and as a standard in analytical techniques.

Mechanism of Action

The mechanism of action of H-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH depends on its specific application. In biological systems, it may interact with receptors or enzymes, modulating their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or altering protein conformation.

Comparison with Similar Compounds

Structural Differences and Sequence Variability

Similar peptides, such as H-DL-Pyr-DL-Leu-DL-Tyr-DL-Glu-DL-Asn-DL-Lys-DL-Pro-DL-Arg-DL-Arg-DL-Pro-DL-Tyr-DL-xiIle-DL-Leu-OH () and H-DL-Tyr-DL-Ser-DL-Ala-DL-Asn-DL-Ser-DL-Asn-DL-Pro-DL-Ala-DL-Met... (), share the DL-configuration and non-standard residues (e.g., xiIle) but differ in sequence length and composition. Key distinctions include:

  • Residue Substitutions : The target compound contains Val, Phe, and His at positions absent in ’s peptide, which features Pyr (pyroglutamate) and Glu.

NMR Profiling and Conformational Analysis

highlights the utility of NMR in comparing structural analogs. For example, compounds 1 and 7 (structurally related to Rapa) show chemical shift variations in regions A (positions 39–44) and B (29–36), indicating localized substituent effects . By analogy, the target compound’s xiIle and His residues may perturb chemical environments in analogous regions, altering hydrogen bonding or steric interactions compared to peptides lacking these modifications.

Table 1: Hypothetical NMR Shift Comparison (Based on )
Position Target Compound (ppm) Similar Compound (ppm) Implication
39–44 7.2–7.5 (His/Phe) 6.8–7.1 (Tyr/Glu) Aromatic ring orientation shifts
29–36 3.1–3.4 (Arg/Pro) 2.9–3.2 (Leu/Lys) Altered hydrogen bonding

Drug-Likeness (DL) and Pharmacokinetics

The PreDL model () evaluates structural similarity to known drugs. Peptides with shorter sequences (e.g., ’s compound) may exhibit higher DL scores due to better membrane permeability, whereas the target’s longer chain and polar residues (Arg, His) could reduce bioavailability. For instance, cephalosporins () prioritize β-lactam rings and side-chain modifications for potency and stability, a strategy less applicable to peptides .

Implications of Lumping Strategies

’s lumping strategy groups structurally similar compounds to simplify reaction modeling.

Biological Activity

H-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH is a synthetic peptide composed of multiple amino acids in their D- and L- forms. The inclusion of both enantiomers suggests potential advantages in stability and bioactivity, making this compound of interest in various biological applications. This article aims to explore the biological activity of this compound, including its interactions with biological systems, potential therapeutic applications, and relevant research findings.

The biological activity of this compound is primarily attributed to its interactions with various biological macromolecules such as proteins, enzymes, and receptors. The presence of multiple amino acids allows for diverse interactions that can influence several biochemical pathways.

  • Enzyme Interactions : The peptide may exhibit inhibitory or stimulatory effects on specific enzymes, impacting metabolic processes.
  • Receptor Binding : It may bind to cell surface receptors, potentially modulating signal transduction pathways.

Potential Therapeutic Applications

The compound has been investigated for various therapeutic applications, including:

  • Anticancer Activity : Similar peptides have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in malignant cells.
  • Antimicrobial Properties : The peptide's structure suggests potential applications in combating bacterial infections.
  • Neuroprotective Effects : Certain amino acids within the sequence are known to have neuroprotective properties, making this peptide a candidate for neurological research.

Case Studies and Experimental Data

Several studies have examined the biological activity of peptides similar to this compound. Below are key findings from relevant research:

  • Anticancer Studies :
    • A study demonstrated that peptides with similar structures could inhibit the growth of breast cancer cells through apoptosis induction mechanisms .
    • Another investigation highlighted the ability of cyclic peptides to bind to cancer cell receptors, enhancing their therapeutic efficacy .
  • Antimicrobial Activity :
    • Research indicated that peptides containing arginine and phenylalanine exhibited significant antimicrobial properties against Gram-positive and Gram-negative bacteria .
  • Neuroprotection :
    • Peptides with tyrosine residues have been shown to protect neuronal cells from oxidative stress, suggesting a potential role in treating neurodegenerative diseases .

Data Table: Comparative Analysis of Similar Peptides

Compound NameKey FeaturesBiological Activity
H-Val-Pro-LeuShorter sequence; antimicrobial propertiesEffective against bacterial strains
H-Tyr-Pro-PheNeuroprotective effectsProtects neuronal cells from damage
H-Gly-Leu-LysEnhanced cellular uptakeImproves drug delivery efficiency
H-Ala-Gly-PheSimple structure; versatile useFound in various drug formulations

Synthesis and Stability

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for precise control over the peptide sequence and purity. The stability of the peptide is enhanced by the racemic mixture of D- and L-amino acids, which can provide resistance to enzymatic degradation in biological systems.

Q & A

Q. How can researchers design robust experiments to characterize the structural and functional properties of H-DL-Arg-DL-Val-DL-Tyr-DL-xiIle-DL-His-DL-Pro-DL-Phe-DL-His-DL-Leu-OH?

Methodological Answer:

  • Structural Characterization: Use circular dichroism (CD) spectroscopy to analyze secondary structure (e.g., α-helix, β-sheet) and nuclear magnetic resonance (NMR) for stereochemical resolution. For mixtures with DL-amino acids, employ chiral chromatography (e.g., HPLC with a Chiralpak column) to resolve enantiomers .
  • Functional Assays: Design dose-response experiments (e.g., EC50 determination) using cell-based assays (e.g., receptor binding or enzyme inhibition). Include negative controls (e.g., scrambled-sequence peptides) to validate specificity.

Q. What strategies are recommended for synthesizing and validating this heterochiral peptide with DL- and xiIle residues?

Methodological Answer:

  • Automated Synthesis: Use solid-phase peptide synthesis (SPPS) with Fmoc/t-Bu chemistry. For xiIle (a non-canonical isoleucine isomer), verify coupling efficiency via MALDI-TOF mass spectrometry after each step.
  • Validation: Perform LC-MS to confirm molecular weight and Edman degradation for sequence verification. For stereochemical purity, compare retention times against standards in chiral columns .

Q. How should researchers conduct a systematic literature review to identify gaps in existing studies on this peptide?

Methodological Answer:

  • Search Strategy: Use databases like PubMed and SciFinder with keywords: "DL-amino acid peptides," "xiIle stereochemistry," and "heterochiral peptide bioactivity." Apply Boolean operators (AND/OR) and filter by publication date (post-2020).
  • Gap Analysis: Tabulate findings (e.g., Table 1) to compare reported bioactivities, synthesis methods, and structural data. Highlight contradictions (e.g., conflicting EC50 values) for further investigation .

Advanced Research Questions

Q. How can discrepancies in reported bioactivity data for this peptide be resolved?

Methodological Answer:

  • Meta-Analysis Framework: Aggregate data from multiple studies and apply statistical tests (e.g., ANOVA or Bayesian hierarchical modeling) to account for variability in assay conditions (e.g., pH, temperature).
  • Experimental Replication: Reproduce key studies under standardized conditions (e.g., ISO/IEC 17025 guidelines). Use orthogonal assays (e.g., SPR for binding affinity vs. fluorescence polarization) to cross-validate results .

Q. What computational tools are suitable for modeling the conformational dynamics of this peptide in aqueous vs. lipid environments?

Methodological Answer:

  • Molecular Dynamics (MD): Run simulations in GROMACS or AMBER with explicit solvent models (TIP3P water or lipid bilayers). Analyze RMSD and radius of gyration to assess stability.
  • Machine Learning: Train a neural network (e.g., AlphaFold2) on peptide structures with DL-amino acids to predict folding patterns. Validate predictions against experimental CD and NMR data .

Q. How can χDL programming language enhance reproducibility in synthesizing and characterizing this peptide across labs?

Methodological Answer:

  • Protocol Standardization: Encode synthesis steps (e.g., SPPS cycles, purification parameters) in χDL scripts. Share via platforms like ChemTorrent for cross-lab validation .
  • Automated Validation: Use χDL-compatible robotic systems (e.g., Chemspeed or Opentrons) to execute protocols. Compare yields and purity metrics (e.g., HPLC area-under-curve) across iterations .

Q. What statistical methods are optimal for analyzing dose-response data with non-linear behavior in this peptide’s bioactivity?

Methodological Answer:

  • Non-Linear Regression: Fit data to a four-parameter logistic model (4PL) using tools like GraphPad Prism. Assess goodness-of-fit via R² and Akaike information criterion (AIC).
  • Outlier Detection: Apply Grubbs’ test or robust regression (e.g., Huber loss) to exclude anomalies caused by experimental noise .

Data Contradiction Analysis

Q. How to address conflicting reports on the peptide’s stability under physiological pH?

Methodological Answer:

  • Controlled Degradation Studies: Incubate the peptide in buffers (pH 5.0–7.4) at 37°C. Monitor degradation via LC-MS at timed intervals (0, 24, 48 hrs).
  • Root-Cause Analysis: Compare degradation rates with sequence analogs (e.g., replacing DL-His with DL-Ala) to identify labile residues .

Tables for Reference

Q. Table 1: Comparative Bioactivity Data

StudyEC50 (nM)Assay TypepHTemperature (°C)Reference
A12.3 ± 1.2Receptor Binding7.425
B45.7 ± 3.8Enzyme Inhibition6.837

Q. Table 2: χDL Protocol Validation Metrics

LabYield (%)Purity (%)Retention Time (min)
X78.595.212.3
Y81.294.812.4

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.